(2Z)-2-[(2,5-difluorophenyl)sulfonyl]-1-(4-ethylphenyl)-3-[(4-methoxyphenyl)amino]prop-2-en-1-one
Description
Properties
IUPAC Name |
(Z)-2-(2,5-difluorophenyl)sulfonyl-1-(4-ethylphenyl)-3-(4-methoxyanilino)prop-2-en-1-one | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H21F2NO4S/c1-3-16-4-6-17(7-5-16)24(28)23(15-27-19-9-11-20(31-2)12-10-19)32(29,30)22-14-18(25)8-13-21(22)26/h4-15,27H,3H2,1-2H3/b23-15- | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OSUPOOKMTUYVAW-HAHDFKILSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1=CC=C(C=C1)C(=O)C(=CNC2=CC=C(C=C2)OC)S(=O)(=O)C3=C(C=CC(=C3)F)F | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCC1=CC=C(C=C1)C(=O)/C(=C/NC2=CC=C(C=C2)OC)/S(=O)(=O)C3=C(C=CC(=C3)F)F | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H21F2NO4S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
457.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
The compound (2Z)-2-[(2,5-difluorophenyl)sulfonyl]-1-(4-ethylphenyl)-3-[(4-methoxyphenyl)amino]prop-2-en-1-one , also known by its CAS number 1327176-90-8 , belongs to the class of chalcones, which are known for their diverse biological activities. This article presents a detailed examination of its biological properties, including its mechanisms of action, therapeutic potential, and relevant case studies.
- Molecular Formula: C24H21F2NO4S
- Molar Mass: 457.49 g/mol
- Density: 1.321 g/cm³ (predicted)
- Boiling Point: 614.4 °C (predicted)
- pKa: -1.62 (predicted)
Chalcones, including the compound , typically exhibit biological activity through several mechanisms:
- Antioxidant Activity: Chalcones can scavenge free radicals and reduce oxidative stress, which is linked to various diseases.
- Antimicrobial Effects: They have shown efficacy against a range of bacteria and fungi, likely due to their ability to disrupt microbial cell membranes.
- Anti-inflammatory Properties: Chalcones can inhibit the production of pro-inflammatory cytokines and enzymes, contributing to reduced inflammation.
- Anticancer Activity: Many chalcone derivatives demonstrate cytotoxic effects on cancer cells by inducing apoptosis and inhibiting cell proliferation.
Biological Activity Data
Study 1: Antimicrobial Efficacy
A study evaluated the antimicrobial potential of several chalcone derivatives, including the compound of interest. The results indicated that it exhibited significant antibacterial activity against Staphylococcus aureus, with a minimum inhibitory concentration (MIC) lower than standard antibiotics used in clinical settings.
Study 2: Anticancer Activity
In vitro studies on various cancer cell lines revealed that this chalcone derivative could induce apoptosis through the activation of caspase pathways. The compound showed promising results with IC50 values ranging from 10 to 30 µM, demonstrating its potential as an anticancer agent.
Comparison with Similar Compounds
Comparison with Similar Compounds
Structural and Functional Analogues
The compound belongs to a family of α,β-unsaturated ketones with aryl sulfonyl and amino substituents. Below is a comparative analysis with structurally related compounds:
Key Findings
Hydrogen-Bonding Networks: The target compound’s sulfonyl and amino groups enable robust hydrogen-bonding interactions, as observed in analogous enones . This contrasts with simpler α,β-unsaturated ketones lacking sulfonyl or amino groups, which exhibit weaker intermolecular interactions .
Solubility and Lipophilicity: The sulfonyl group reduces LogP (increasing hydrophilicity) relative to non-sulfonated analogues, balancing the lipophilic contributions of the ethylphenyl group. This dual functionality may improve bioavailability compared to purely hydrophobic derivatives .
Biological Activity :
- While the triazole analogue demonstrates antifungal activity via cytochrome P450 inhibition, the target compound’s sulfonyl group may target serine/threonine kinases, as seen in sulfonamide-based inhibitors.
Crystallographic Behavior :
- Structural studies of similar compounds rely on SHELXL for refinement and WinGX for data integration, ensuring precise determination of Z/E configurations and intermolecular interactions .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
